alpha-Acetamidocinnamic acid

Catalog No.
S9100532
CAS No.
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
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alpha-Acetamidocinnamic acid

Product Name

alpha-Acetamidocinnamic acid

IUPAC Name

2-acetamido-3-phenylprop-2-enoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)

InChI Key

XODAOBAZOQSFDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O

Alpha-Acetamidocinnamic acid is an organic compound with the molecular formula C11H11NO3C_{11}H_{11}NO_3 and a molecular weight of 205.21 g/mol. It appears as a white to orange powder and has a melting point ranging from 183°C to 189°C. The compound is characterized by the presence of both an acetamido group and a cinnamic acid structure, which contributes to its unique chemical properties. It is soluble in methanol and is known for its potential applications in pharmaceuticals and organic synthesis .

, including:

  • Hydrogenation: The compound can undergo asymmetric hydrogenation, particularly when catalyzed by rhodium complexes, leading to the formation of enantiomerically enriched products such as (S)-phenylalanine .
  • Coordination Chemistry: It reacts with metal ions like zinc(II) and cadmium(II), forming isostructural complexes that exhibit interesting structural properties .
  • Condensation Reactions: The synthesis of alpha-acetamidocinnamic acid can involve condensation reactions, such as the Erlenmeyer condensation, where glycine undergoes acetylation followed by hydrolysis .

Alpha-Acetamidocinnamic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties and as a precursor in the synthesis of bioactive compounds. Its derivatives may also possess antimicrobial and anticancer activities, making it a compound of interest in medicinal chemistry .

Several methods are available for synthesizing alpha-acetamidocinnamic acid:

  • One-Pot Synthesis: This method combines glycine acetylation, Erlenmeyer condensation, and hydrolysis to produce alpha-acetamidocinnamic acid efficiently .
  • Asymmetric Hydrogenation: Utilizing catalysts such as rhodium complexes in ionic liquids allows for the stereoselective hydrogenation of the compound, yielding specific enantiomers .
  • Traditional Organic Synthesis: Conventional methods involving the reaction of cinnamic acid derivatives with acetamide can also be employed.

Alpha-Acetamidocinnamic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Organic Synthesis: The compound is utilized in organic chemistry for developing new compounds with potential biological activity.
  • Coordination Chemistry: Its ability to form complexes with metal ions makes it useful in materials science and catalysis .

Studies have shown that alpha-acetamidocinnamic acid can interact with various metal ions, leading to the formation of coordination compounds. These interactions can alter the physical and chemical properties of the original compound, making it valuable for developing new materials with tailored characteristics . Additionally, its biological interactions suggest potential therapeutic uses, although further research is needed to fully understand these mechanisms.

Alpha-Acetamidocinnamic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Feature
Cinnamic AcidUnsaturated carboxylic acidLacks the acetamido group; primarily used as a flavoring agent.
Acetamido Cinnamic AcidAmide derivativeSimilar structure but without the additional functional groups found in alpha-acetamidocinnamic acid.
4-AcetaminobenzaldehydeAromatic aldehydeContains an aldehyde group instead of a carboxylic acid; used in pharmaceuticals.
PhenylalanineAmino acidA natural amino acid that can be synthesized from alpha-acetamidocinnamic acid through hydrogenation reactions.

Alpha-Acetamidocinnamic acid's unique combination of an acetamido group and a cinnamic structure distinguishes it from these similar compounds, allowing for diverse applications in both organic synthesis and medicinal chemistry.

Traditional Condensation Approaches

Erlenmeyer Azlactone Synthesis

The Erlenmeyer azlactone synthesis represents one of the most established methods for preparing alpha-acetamidocinnamic acid and related derivatives [1] [2]. This classical approach utilizes the condensation of glycine with aromatic aldehydes in the presence of acetic anhydride and sodium acetate to form azlactone intermediates, which are subsequently converted to the desired amino acid derivatives.

The fundamental mechanism involves the initial formation of an azlactone intermediate through the condensation of acetylglycine with benzaldehyde [1] [2]. The reaction proceeds through the formation of a five-membered oxazolone ring, also known as an azlactone, which serves as the key intermediate in this transformation [3] [4]. The azlactone intermediate possesses acidic protons that enable further condensation reactions with aldehydes, leading to the formation of the desired cinnamic acid derivatives.

Reaction ComponentChemical IdentityFunction
Starting MaterialGlycine (513-29-1)Amino acid precursor
Aldehyde ComponentBenzaldehyde (100-52-7)Aromatic aldehyde
Acylating AgentAcetic anhydride (108-24-7)Condensation promoter
BaseSodium acetate (127-09-3)Reaction catalyst
IntermediateAzlactone of α-acetaminocinnamic acidKey cyclic intermediate

The classical Erlenmeyer synthesis typically requires heating the reaction mixture to promote the condensation reaction [1] [3]. The process involves multiple steps including the initial formation of the azlactone, followed by reduction using sodium amalgam and subsequent hydrolysis to yield the final alpha-acetamidocinnamic acid product [3].

Research has demonstrated that this method provides access to aromatic alpha-amino acids, with phenylalanine being a notable example of the products obtainable through this synthetic route [3]. The azlactone intermediates formed in this process are racemic in most cases, and the formed azlactones can be converted into alpha-keto acids and alpha-amino acids through appropriate chemical transformations [5].

Palladium-Catalyzed Arylation Techniques

Palladium-catalyzed arylation techniques have emerged as powerful methods for the synthesis of alpha-acetamidocinnamic acid derivatives, offering enhanced selectivity and broader substrate scope compared to traditional methods. These approaches utilize palladium complexes to facilitate carbon-carbon bond formation through cross-coupling reactions.

The palladium-catalyzed inter- and intramolecular alpha-arylation of amides represents a significant advancement in this field [6]. The methodology employs palladium catalysts formed in situ from palladium(dibenzylideneacetone)₂ and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) ligands [6]. This catalytic system enables the arylation of N,N-dimethylamides and lactams using aryl halides and silylamide bases.

Catalyst SystemLigandBaseSolventTypical Yields
Pd(dba)₂BINAPSilylamide baseDioxane48-75%
Pd(OAc)₂Biaryl phosphineK₂CO₃/K₃PO₄THF>95% conversion
PdCl₂(PPh₃)₂PPh₃Activated ZnDMF45-57%

The intermolecular arylation of amides, while less general than ketone arylations, provides access to alpha-arylamides with unfunctionalized and electron-rich aryl halides yielding the desired products in 48-75% yield [6]. Intramolecular amide arylation of 2-bromoanilides generates oxindoles in 52-82% yield, demonstrating the versatility of this approach [6].

Recent developments in palladium-catalyzed alpha-arylation have focused on the arylation of tetramic acids (2,4-pyrrolidinediones) [7]. This methodology employs 2 mol% of palladium(II) acetate with sterically demanding biaryl phosphine ligands, achieving conversions greater than 95% after 1 hour at 80°C under conventional heating conditions [7]. Microwave-induced heating further reduces reaction times to 5 minutes at 110°C, highlighting the efficiency of modern catalytic systems.

The development of palladium-catalyzed cross-coupling reactions for amino acid synthesis has extended to the coupling of serine-derived organozinc reagents with halo-substituted pyridines [8]. This approach utilizes palladium(II) dichloride bis(triphenylphosphine) as the catalyst system in dimethylformamide at room temperature, providing pyridyl amino acids in moderate to good yields ranging from 45-57% [8].

Advanced Synthesis Strategies

One-Pot Multistep Reactions

One-pot multistep reactions represent a significant advancement in the synthesis of alpha-acetamidocinnamic acid, offering improved efficiency and reduced waste generation compared to traditional multi-step procedures. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate purification steps.

The one-pot method described in Chinese Patent CN101747224A combines glycine acetylation, Erlenmeyer condensation, and hydrolysis reactions in a single process [9]. This approach begins with the reaction of glycine with acetic anhydride in acetic acid solution, followed by the addition of anhydrous sodium acetate and reduced pressure distillation to remove acetic acid [9]. The process continues with the addition of acetic anhydride and reaction with substituted benzaldehyde to obtain the intermediate product, which is subsequently hydrolyzed to yield the final alpha-acetamidocinnamic acid.

Reaction StageReagentsConditionsPurpose
AcetylationGlycine, acetic anhydride, acetic acidSolution phaseGlycine protection
CondensationAnhydrous sodium acetate, substituted benzaldehydeReduced pressure distillationIntermediate formation
HydrolysisWaterControlled conditionsFinal product formation

The advantages of this one-pot approach include low raw material costs, easy availability of starting materials, simplified operations, reduced production costs, and high product yields [9]. The method successfully integrates three traditionally separate reaction steps into a single, streamlined process, representing a significant improvement in synthetic efficiency.

Recent developments in one-pot methodologies have expanded to include reductive amination processes for the modification of alkaloid scaffolds [10]. These approaches demonstrate the versatility of one-pot strategies in organic synthesis, with applications extending beyond amino acid synthesis to include complex natural product modifications.

The implementation of one-pot reactions in amino acid synthesis has also been explored through catalytic amide formation from non-activated carboxylic acids and amines [11]. This approach addresses the poor atom-economy associated with traditional coupling reagents, providing a more sustainable alternative for amide bond formation in amino acid derivatives.

Solvent-Free Mechanochemical Routes

Solvent-free mechanochemical routes have emerged as environmentally sustainable alternatives for the synthesis of alpha-acetamidocinnamic acid and related compounds. These methodologies utilize mechanical energy to drive chemical transformations, eliminating the need for organic solvents and reducing environmental impact.

Mechanochemical techniques, including ball-milling and hand grinding, are considered promising candidates for solvent-free synthesis [12]. These methods realize 100% yield of products without involvement of any added solvent for reaction and workup, occurring in virtually all reaction types through proper choice of aggregation states and reaction techniques [13].

Mechanochemical MethodEquipmentAdvantagesApplications
Ball-millingPlanetary ball millHigh efficiency, scalableN-protected amino acids
Liquid-assisted grindingAgate mortarAccelerated kineticsCocrystal formation
Hand grindingManual grindingSimple equipmentSmall-scale synthesis
Solvent-free grindingVarious millsEnvironmental benefitsGeneral synthesis

The solventless synthesis of N-protected amino acids in ball mills has been demonstrated as an eco-friendly methodology [14]. This approach provides carbamate N-protected alpha-amino acids using ball-milling technology, yielding Boc-, Z-, and Fmoc-N-protected compounds in good to excellent yields with improved environmental impact compared to classical solution syntheses [14].

Liquid-assisted grinding (LAG) represents a mechanochemical process where catalytic amounts of added liquid tremendously accelerate reaction kinetics and often significantly alter reaction outcomes [15]. The technique has been successfully applied to the synthesis of alpha-acetamidocinnamic acid cocrystals with bipyridine-based coformers [16] [17]. The synthesis involves grinding the components in an agate mortar with 100 microliters of methanol until a homogeneous powder is obtained, followed by phase purity verification through powder X-ray diffraction.

The mechanochemical synthesis of small organic molecules has shown particular promise in carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formation reactions [12]. These methodologies offer mild reaction conditions, short reaction times at room temperature, and isolation of products without column chromatography in excellent yields [18].

Recent advances in mechanochemical synthesis have extended to the preparation of organolithium compounds through solvent-free ball-milling techniques [19]. This approach significantly simplifies the synthesis of organolithium reagents, offering an efficient, scalable, and solvent-free method that addresses major challenges in traditional solution-based methods.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.07389321 g/mol

Monoisotopic Mass

205.07389321 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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